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Compound of Interest

Compound Name: 5-Thiophen-3-YL-1H-indazole

Cat. No.: B1357466

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of
indazole-based compounds, with a focus on the analytical techniques used to elucidate their
molecular structures. Due to the limited availability of published experimental data for 5-
Thiophen-3-YL-1H-indazole, this document presents spectroscopic data for analogous
compounds to provide a representative understanding of the expected spectral characteristics.
The methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS) are detailed to assist researchers in their own
analytical workflows.

Spectroscopic Data of Analogous Indazole
Compounds

The following tables summarize the spectroscopic data for compounds structurally related to 5-
Thiophen-3-YL-1H-indazole. This information is valuable for predicting the spectral properties
of the target compound and for identifying key structural motifs.

Table 1: *H NMR Spectroscopic Data for Analogous Indazole Derivatives
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Compound

Solvent

Chemical Shifts (6, ppm)
and Coupling Constants
(J, Hz)

5-Chloro-3-(thiophen-2-yl)-1H-

indazole[1]

CDsCOCDs

12.50 (br, 1H), 8.13 (d, J = 1.3
Hz, 1H), 7.80-7.79 (m, 1H),
7.67 (d, J = 8.8 Hz, 1H), 7.52
(d, J=5.1Hz, 1H), 7.43 (q, I
= 8.9 Hz, J2 = 1.8 Hz, 1H),
7.22(q, J1=5.0Hz, J2= 3.7
Hz, 1H)

5-Nitro-1H-indazole[2]

DMSO-ds

13.7 (br s, 1H), 8.84 (s, 1H),
8.41 (s, 1H), 8.19 (d, J = 9.0
Hz, 1H), 7.74 (d, J = 9.0 Hz,
1H)

3-Phenyl-1H-indazole[3]

CDClIs

12.10 (bs, 1H), 8.10-8.03 (m,
3H), 7.60-7.46 (m, 3H), 7.35-
7.10 (m, 3H)

1H-Indazole[3]

CDCls

8.10 (s, 1H), 7.77 (d, J = 8.4
Hz, 1H), 7.51 (d, J = 8.4 Hz,
1H), 7.40 (m, 1H), 7.18 (m, 1H)

Table 2: 13C NMR Spectroscopic Data for Analogous Indazole Derivatives
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Compound Solvent Chemical Shifts (6, ppm)
141.01, 140.00, 136.45,
5-Chloro-3-(thiophen-2-yl)-1H- 128.34, 127.63, 127.06,
, CDsCOCDs
indazole[1] 125.72, 125.26, 121.47,
120.24, 112.72
) ] 142.3, 142.0, 137.2, 122.5,
5-Nitro-1H-indazole[2] DMSO-ds
121.3,119.3,111.5
110.43, 120.82, 120.94,
] 121.24,126.70, 127.81,
3-Phenyl-1H-indazole[3] CDCls
128.17, 128.98, 133.51,
141.63, 14551
109.71, 120.86, 120.96,
1H-Indazole[3] CDCls 123.13, 126.80, 134.77,

140.01

Table 3: IR and Mass Spectrometry Data for Analogous Indazole Derivatives

Compound

IR (film), v (cm~?)

Mass Spectrometry (m/z)

5-Chloro-3-(thiophen-2-yl)-1H-

indazole[1]

700, 789, 802, 919, 1479

HRMS (ESI, m/z): calcd for
C11Hs33CIN2S [M+H]*
235.0091, found 235.0094;
LRMS (El, m/z): 234 (M+, 100)

5-Nitro-1H-indazole[2]

1534, 1341

MS: m/z 163 (M), calculated
m/z 163.04

3-Phenyl-1H-indazole[3]

3151, 2929, 1621, 1479

HRMS (ESI) Calcd for
Ci3HioN2 (M+Na) 217.0736.
Found 217.0735

1H-Indazole[3]

3148, 1619

HRMS (EI) Calcd for C7HsN2
(M+Na) 118.0530. Found
118.0529
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Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of
spectroscopic data for novel indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHZz) is typically used.
Sample Preparation:

» Weigh approximately 5-10 mg of the solid sample.

e Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds). The choice of solvent depends on the solubility of the compound and should be
noted.

o Transfer the solution to an NMR tube.
1H NMR Spectroscopy:
e Acquire a one-dimensional proton NMR spectrum.

e Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0
ppm).

 Integrate the signals to determine the relative number of protons for each resonance.

e Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling
constants to elucidate the proton environment and connectivity.

13C NMR Spectroscopy:

e Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.
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e Process and reference the spectrum similarly to the *H NMR spectrum.

e Analyze the chemical shifts to identify the different carbon environments (e.g., aromatic,
aliphatic, carbonyl).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly on the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:

o Record the spectrum, typically in the range of 4000-400 cm~1.

o Perform a background scan prior to the sample scan to subtract the atmospheric and
instrumental contributions.

Data Analysis:

« |dentify characteristic absorption bands corresponding to specific functional groups (e.g., N-
H stretch, C=N stretch, aromatic C-H stretch, and fingerprint region). For thiophene-
containing compounds, characteristic C-S stretching vibrations may also be observed.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-
MS or LC-MS). Common ionization techniques include Electrospray lonization (ESI) and
Electron lonization (EI).

Sample Preparation:
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e For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.

» For direct infusion, further dilute the sample to a low concentration (e.g., 1-10 pg/mL).
Data Acquisition:

e Introduce the sample into the mass spectrometer.

e Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

o For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which
allows for the calculation of the molecular formula.

Data Analysis:
« Identify the molecular ion peak ([M]*, [M+H]*, or [M-H]-).

» Analyze the fragmentation pattern to gain further structural information. For indazole
derivatives, characteristic fragmentation patterns can often be observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
newly synthesized compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Conclusion

The spectroscopic characterization of novel compounds is a cornerstone of chemical and
pharmaceutical research. While specific experimental data for 5-Thiophen-3-YL-1H-indazole
Is not readily available in the public domain, the data from analogous structures and the
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generalized protocols provided in this guide offer a solid foundation for researchers working
with similar molecular scaffolds. A systematic approach combining NMR, IR, and MS
techniques is essential for the unambiguous elucidation of molecular structures, which is a
critical step in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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